molecular formula C15H9BrO2 B8415943 3-(4-Bromo-phenyl)-isochromen-1-one

3-(4-Bromo-phenyl)-isochromen-1-one

Cat. No.: B8415943
M. Wt: 301.13 g/mol
InChI Key: QAKQCFGUZKYDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-phenyl)-isochromen-1-one is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds based on the 3-phenyl-1H-isochromen-1-one scaffold, to which this molecule is closely related, have been identified in scientific literature as a pharmaceutically privileged class of heterocycles. Recent studies on analogous structures have shown that these compounds can exhibit highly potent biological activities. Specifically, certain 3-phenyl-1H-isochromen-1-one analogues have demonstrated significant promise as potent antioxidant and antiplatelet agents . In vitro research has revealed that some analogues in this series possess 7-fold to 16-fold more potent antioxidant activity than ascorbic acid in DPPH assays, while others showed up to 7-fold greater activity in arachidonic acid-induced antiplatelet assays compared to aspirin . The isochromen-1-one core structure, also known as isocoumarin, is a key framework in medicinal chemistry and is present in various natural and synthetic bioactive molecules . The specific substitution with a 4-bromophenyl group at the 3-position is designed to explore structure-activity relationships (SAR) and optimize properties for potential application in cardiovascular and oxidative stress-related research. Researchers are investigating these compounds through synthesis, biological evaluation, and in silico studies to identify new active leads .

Properties

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

3-(4-bromophenyl)isochromen-1-one

InChI

InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(17)18-14/h1-9H

InChI Key

QAKQCFGUZKYDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Spectroscopic Differences

Key analogues include derivatives with substituent variations (e.g., methoxy, thio, N-methyl) and ring saturation.

Table 1: Comparative Data for Isochromen-1-one Derivatives
Compound Name Molecular Formula Molecular Weight Carbonyl Peak (13C NMR, ppm) Yield (%) Key Substituents
3-(4-Bromo-phenyl)-isochromen-1-one C₁₅H₉BrO₂ 301.14 162.81 67–72 4-Bromo-phenyl
3-(4-Methoxyphenyl)-1H-isochromen-1-one C₁₆H₁₂O₃ 252.27 Not reported N/A 4-Methoxy-phenyl
3-(4-Methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one C₁₆H₁₄O₃ 254.28 Not reported N/A 4-Methoxy-phenyl, dihydro
Thio analogue (compound 4) C₁₅H₉BrOS 317.20 187.70 67–72 4-Bromo-phenyl, thio
N-methyl analogue (compound 5) C₁₆H₁₁BrNO₂ 331.17 162.81 67–72 4-Bromo-phenyl, N-methyl
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) may enhance solubility but reduce electrophilicity compared to the bromo substituent .
  • Thio Substitution : Replacing the lactone oxygen with sulfur shifts the carbonyl peak to δ 187.70 ppm, indicating increased deshielding .
  • N-Methylation : Introduces a methyl group at nitrogen, increasing molecular weight (Δ = +43.03 vs. parent) and altering pharmacokinetics .
  • Dihydro Modification : Partial saturation of the isochromen-1-one ring (3,4-dihydro) may enhance stability but reduce aromatic interactions .

Pharmacological Implications

  • Anti-inflammatory Activity : Inhibition of cyclooxygenase (COX) enzymes, similar to etodolac .
  • Antifungal Potential: Enhanced by halogen substituents like bromine .
  • Structure-Activity Relationships (SAR) :
    • Bromine’s electron-withdrawing nature may improve target binding.
    • Thio derivatives could exhibit altered metabolic stability .

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